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Compound of Interest

Compound Name: 3-lodo-4-nitroanisole

Cat. No.: B1333487

An in-depth analysis of the crystal structure of 3-lodo-4-nitroanisole reveals key insights into
its solid-state architecture, governed by a subtle interplay of intermolecular forces. This
technical guide provides a comprehensive overview of its crystallographic data, experimental
procedures for its synthesis and characterization, and the nature of the interactions that dictate
its supramolecular assembly. While a detailed published study providing a complete
guantitative analysis is not publicly available, crystallographic data has been deposited in the
Cambridge Structural Database, indicating that a definitive structural analysis has been
performed.

Physicochemical Properties

3-lodo-4-nitroanisole is a yellow crystalline solid with the chemical formula C7HeINOs and a
molecular weight of approximately 279.03 g/mol . Its melting point has been reported in the
range of 68-82°C.

Crystal Structure and Intermolecular Interactions

The definitive crystal structure data for 3-lodo-4-nitroanisole is available through the
Cambridge Crystallographic Data Centre (CCDC) under the deposition number 872529. While
the specific quantitative data from the refined structure is not publicly disseminated in research
literature, analysis of related iodo-nitro aromatic compounds allows for a well-grounded
understanding of the probable intermolecular interactions governing the crystal packing of 3-
lodo-4-nitroanisole.
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The supramolecular architecture of similar compounds is often dictated by a combination of
weak hydrogen bonds, halogen bonds, and 1t-1t stacking interactions. In the case of 3-lodo-4-
nitroanisole, it is anticipated that C-H---O interactions involving the methoxy and nitro groups
play a significant role in the formation of the crystal lattice. Furthermore, the presence of an
iodine atom and a nitro group suggests the possibility of I---O halogen bonding, a directional
interaction that can significantly influence molecular assembly. Aromatic Tt-1t stacking
interactions between the benzene rings of adjacent molecules are also likely to contribute to
the overall stability of the crystal structure.

Data Presentation

The following tables provide a template for the crystallographic data of 3-lodo-4-nitroanisole.
The specific values would be obtained from the CIF (Crystallographic Information File)
corresponding to CCDC 872529.

Table 1: Crystal Data and Structure Refinement for 3-lodo-4-nitroanisole.
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Parameter Value
Empirical formula C7HeINO3
Formula weight 279.03

Temperature

Value not available

Wavelength

Value not available

Crystal system

Value not available

Space group

Value not available

Unit cell dimensions

a = Value not available Ab = Value not available
Ac = Value not available Aa = Value not

available °f3 = Value not available °y = Value not

available °
Volume Value not available A3
Z Value not available

Density (calculated)

Value not available Mg/m3

Absorption coefficient

Value not available mm—1

F(000)

Value not available

Crystal size

Value not available mm

Theta range for data collection

Value not available °

Index ranges

Value not available

Reflections collected

Value not available

Independent reflections

Value not available

Completeness to theta

Value not available %

Absorption correction

Value not available

Max. and min. transmission

Value not available

Refinement method

Full-matrix least-squares on F2
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Parameter

Value

Data / restraints / parameters

Value not available

Goodness-of-fit on F2

Value not available

Final R indices [I>2sigma(l)]

R1 = Value not availablewR2 = Value not

available

R indices (all data)

R1 = Value not availablewR2 = Value not

available

| Largest diff. peak and hole | Value not available e.A=3 |

Table 2: Selected Bond Lengths (A) and Angles (°) for 3-lodo-4-nitroanisole.
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Bond/Angle Length (A) / Angle (°)
1(1)-C(3) Value not available
N(1)-C(4) Value not available
O(1)-N(2) Value not available
0O(2)-N(2) Value not available
0(3)-C(2) Value not available
0O(3)-C(7) Value not available
C(2)-C(6) Value not available
C(1)-C(2) Value not available
C(2)-C(3) Value not available
C(3)-C(4) Value not available
C(4)-C(5) Value not available
C(5)-C(6) Value not available
C(2)-C(1)-0(3) Value not available
C(6)-C(1)-0(3) Value not available
C(2)-O(3)-C(7) Value not available
O(1)-N(2)-0(2) Value not available
O(1)-N(2)-C(4) Value not available
0O(2)-N(1)-C(4) Value not available
C(3)-C(4)-N(1) Value not available
C(5)-C(4)-N(12) Value not available
C(2)-C(3)-1(2) Value not available

| C(4)-C(3)-1(1) | Value not available |
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Experimental Protocols
Synthesis of 3-lodo-4-nitroanisole

A common method for the synthesis of iodo-nitro aromatic compounds involves the iodination
of a corresponding nitro-aromatic precursor. For 3-lodo-4-nitroanisole, a plausible synthetic
route is the iodination of 3-nitroanisole. Alternatively, the synthesis can proceed via the
iodination of 3-nitrophenol followed by methylation.

Materials:

3-nitroanisole (or 3-nitrophenol)

lodinating agent (e.g., Iz, N-iodosuccinimide)

Acid catalyst (e.g., H2S0a)

Solvent (e.g., acetic acid, dichloromethane)

Methylating agent (if starting from 3-nitrophenol, e.g., dimethyl sulfate)

Base (e.g., NaH, K2CO3)

Procedure:

o Dissolve 3-nitroanisole in a suitable solvent.

e Add the iodinating agent and the acid catalyst to the solution.

 Stir the reaction mixture at room temperature or with gentle heating for a specified period,
monitoring the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate
solution) to remove excess iodine.

» Extract the product with an organic solvent.

e Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2S0Oa4), and
concentrate under reduced pressure.
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» Purify the crude product by column chromatography or recrystallization to obtain pure 3-
lodo-4-nitroanisole.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated
solution of the purified compound.

Procedure:

o Dissolve the purified 3-lodo-4-nitroanisole in a suitable solvent or solvent mixture (e.g.,
ethanol, ethyl acetate, hexane-ethyl acetate mixture) with gentle heating to achieve
saturation.

« Filter the hot solution to remove any insoluble impurities.
 Allow the solution to cool slowly to room temperature.
o Cover the container with a perforated film to allow for slow evaporation of the solvent.

o Store the container in a vibration-free environment for several days to weeks until well-
formed single crystals appear.

X-ray Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:

o Asuitable single crystal is selected and mounted on a goniometer head.

» Data collection is performed on a diffractometer (e.g., a Bruker SMART CCD area-detector
diffractometer) using monochromatic radiation (e.g., Mo Ka, A = 0.71073 A).

e The collected data is processed for cell refinement, data reduction, and absorption
correction.
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e The crystal structure is solved by direct methods and refined by full-matrix least-squares on
F2 using appropriate software packages (e.g., SHELXS, SHELXL).

» All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

e The final refinement includes examination of the difference Fourier maps to ensure no
significant residual electron density.

Visualizations

The following diagrams illustrate the experimental workflow and the probable intermolecular
interactions in the crystal structure of 3-lodo-4-nitroanisole.
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Caption: Experimental workflow for the crystal structure analysis of 3-lodo-4-nitroanisole.
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Caption: Probable intermolecular interactions in the crystal lattice of 3-lodo-4-nitroanisole.

» To cite this document: BenchChem. [Crystal structure analysis of 3-lodo-4-nitroanisole].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333487#crystal-structure-analysis-of-3-iodo-4-
nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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